ethyl 2-[(benzylamino)methyl]-1-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate;hydrochloride
Description
Ethyl 2-[(benzylamino)methyl]-1-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate; hydrochloride is a synthetic indole derivative with a complex substitution pattern. Its structure features:
- A 1-methylindole core substituted at the 2-position with a benzylamino-methyl group.
- A 3-ethyl carboxylate ester.
- A 5-(4-methylphenyl)sulfonyloxy (tosyloxy) group.
- A hydrochloride salt, enhancing solubility and stability.
The benzylamino moiety may confer hydrogen-bonding capacity, while the ethyl carboxylate contributes to lipophilicity.
Properties
IUPAC Name |
ethyl 2-[(benzylamino)methyl]-1-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S.ClH/c1-4-33-27(30)26-23-16-21(34-35(31,32)22-13-10-19(2)11-14-22)12-15-24(23)29(3)25(26)18-28-17-20-8-6-5-7-9-20;/h5-16,28H,4,17-18H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFLRNDVJVOIDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C)CNCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401008160 | |
| Record name | Ethyl 2-[(benzylamino)methyl]-1-methyl-5-[(4-methylbenzene-1-sulfonyl)oxy]-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401008160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88461-81-8 | |
| Record name | Ethyl 2-[(benzylamino)methyl]-1-methyl-5-[(4-methylbenzene-1-sulfonyl)oxy]-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401008160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(benzylamino)methyl]-1-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate;hydrochloride typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis and the Bartoli indole synthesis. Once the indole core is prepared, it undergoes further functionalization to introduce the benzylamino, methyl, and sulfonyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(benzylamino)methyl]-1-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but they typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Ethyl 2-[(benzylamino)methyl]-1-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(benzylamino)methyl]-1-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related indole derivatives from , focusing on substituent effects, synthesis, and physicochemical properties.
Key Observations:
Substituent Effects: The tosyloxy group in the target compound contrasts with the fluoro and carboxamide groups in compounds. Tosyloxy is a stronger leaving group, implying higher reactivity in substitution reactions compared to fluoro or carboxamide .
Synthesis: Yields for compounds range from 10–37.5%, influenced by reaction time, temperature, and solvent (DMSO vs. DMF) .
Physical Properties :
- compounds exhibit melting points of 233–250°C, typical for crystalline indole derivatives. The target’s hydrochloride salt may have a higher melting point due to ionic interactions.
Table 2: Spectroscopic Comparison
Key Observations:
- The target compound’s sulfonyloxy group would produce strong IR absorptions at 1360–1170 cm⁻¹ (S=O stretching), absent in compounds .
- In NMR, the ethyl carboxylate’s CH2CH3 group (~1.3–4.3 ppm) and tosyl aromatic protons (~7.6–7.8 ppm) would distinguish it from the benzoylphenyl and carboxamide signals in compounds.
Research Implications
- Reactivity : The tosyloxy group positions the target compound for further derivatization (e.g., nucleophilic displacement), unlike the stable carboxamide/fluoro groups in compounds.
- Solubility : The hydrochloride salt may enhance aqueous solubility compared to neutral derivatives, critical for pharmacological applications.
- Synthetic Challenges : Lower yields in compounds suggest that multi-step synthesis for the target compound would require optimization to improve efficiency.
Biological Activity
Structural Formula
The compound can be represented as follows:
- IUPAC Name : Ethyl 2-[(benzylamino)methyl]-1-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate
- Molecular Formula : C20H24N2O4S
- CAS Number : 119175-48-3
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 396.48 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents; limited solubility in water |
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential inhibition of certain enzymes, similar to other compounds with sulfonamide and indole moieties.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of related compounds, indicating potential activities such as:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : The presence of the sulfonyl group is often associated with anti-inflammatory activity, making it a candidate for treating inflammatory conditions.
- Antimicrobial Activity : Some derivatives exhibit notable antimicrobial effects, suggesting that this compound may also possess similar properties.
Case Studies
- A study on structurally related indole derivatives demonstrated that modifications to the benzylamino group could enhance xanthine oxidase inhibitory activity, which is crucial in managing gout and hyperuricemia .
- Research on sulfonamide derivatives highlighted their effectiveness against various bacterial strains, indicating a potential for developing new antibiotics .
In Vitro and In Vivo Studies
In vitro studies involving cell lines have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting that ethyl 2-[(benzylamino)methyl]-1-methyl-5-(4-methylphenyl)sulfonyloxyindole-3-carboxylate might have anticancer properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
- Benzylamino Group : Modifications to this group can significantly alter the binding affinity to target proteins.
- Sulfonyloxy Group : This moiety enhances solubility and may increase the overall bioavailability of the compound.
- Indole Core : The indole structure is known for its diverse pharmacological properties, including neuroprotective effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
